(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one
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Overview
Description
(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by its unique bicyclic framework, which includes an oxabicycloheptane ring fused to a cyclobutane ring. The stereochemistry of the compound is defined by the (1S,5R) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one typically involves stereoselective reactions to ensure the correct configuration. One common approach is the desymmetrization of a precursor molecule, such as a 3-oxabicyclo[3.2.0]heptan-2-one derivative, using chiral catalysts or reagents . The reaction conditions often include specific solvents, temperatures, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: Another bicyclic compound with a similar framework but different ring sizes.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: A related compound with a different functional group arrangement.
Uniqueness
(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclobutane]-6-one is unique due to its specific spirocyclic structure and stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(1S,5R)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6,8H,1-5H2/t6-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUWEBMBMMLTLH-XPUUQOCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3C(C2=O)CCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H]3[C@H](C2=O)CCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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